3,7-dimethyloct-2-enyl acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,7-dimethyloct-2-enyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h8,10H,5-7,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLOAANJNAQPIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(=CCOC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201282005 | |
| Record name | 2-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201282005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85851-87-2 | |
| Record name | 2-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85851-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201282005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dimethyloct-2-enyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.560 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Natural Occurrence and Biosynthesis of 3,7 Dimethyloct 2 Enyl Acetate Analogs
Isolation and Identification from Botanical Sources
The presence of 3,7-dimethyloct-2-enyl acetate (B1210297) and its analogs is well-documented in the essential oils and extracts of various plants. These compounds contribute significantly to the characteristic aroma and flavor profiles of these botanicals.
Citrus hystrix : Commonly known as kaffir lime, the essential oil derived from its peels and leaves contains a variety of volatile compounds. stuartxchange.org Among these, citronellyl acetate (3,7-dimethyloct-6-enyl acetate), an isomer of 3,7-dimethyloct-2-enyl acetate, has been identified. researchgate.netunej.ac.id The chemical composition of C. hystrix essential oil can vary based on the plant's maturity and geographical location. horizonepublishing.com For instance, studies have shown the presence of citronellal, a precursor to citronellyl acetate, as a major component. stuartxchange.orghorizonepublishing.com
Pineapple (Ananas comosus) : The complex aroma of pineapple is attributed to a mixture of numerous volatile compounds, with esters being major contributors. researchgate.net While a comprehensive list of nearly 480 volatile organic compounds has been identified in pineapple, geranyl acetate, another isomer of this compound, is among the reported esters. acs.org The relative concentrations of these aroma compounds can differ between pineapple varieties and even different parts of the fruit. researchgate.net
Garcinia smeathmannii : This plant species is a source of various secondary metabolites, including xanthones and benzophenones. nih.gov Notably, a prenylated xanthone (B1684191), 1,3,5,8-tetrahydroxy-2-(3-methybut-2-enyl)-4-(3,7-dimethylocta-2,6-dienyl) xanthone, has been isolated from its stem bark. researchgate.netresearchgate.netvub.be This compound features a 3,7-dimethylocta-2,6-dienyl side chain, which is structurally related to the backbone of this compound.
Table 1: Occurrence of this compound Analogs in Botanical Sources
| Botanical Source | Compound Analog | Plant Part |
| Citrus hystrix | Citronellyl acetate | Peel, Leaves |
| Pineapple | Geranyl acetate | Fruit |
| Garcinia smeathmannii | 1,3,5,8-tetrahydroxy-2-(3-methybut-2-enyl)-4-(3,7-dimethylocta-2,6-dienyl) xanthone | Stem Bark |
Microbial Production and Metabolism
The yeast Saccharomyces cerevisiae has emerged as a promising microbial host for the production of various valuable compounds, including terpenoids. asm.org While S. cerevisiae does not naturally produce monoterpene esters like geranyl acetate, it possesses the fundamental metabolic pathways that can be engineered for this purpose. d-nb.infooup.com The endogenous mevalonate (B85504) (MVA) pathway in yeast produces the necessary precursors for terpenoid synthesis. oup.comresearchgate.net
Researchers have successfully constructed metabolic pathways in S. cerevisiae to produce geranyl acetate, an isomer of this compound. This involves introducing heterologous genes, such as geraniol (B1671447) synthase (GES) and an alcohol acetyltransferase (AAT), into the yeast. d-nb.info By optimizing the fermentation conditions and genetically modifying the yeast to enhance the precursor supply, significant titers of geranyl acetate have been achieved. nih.gov This demonstrates the potential of using microbial systems for the sustainable production of these valuable fragrance and flavor compounds. d-nb.infonih.gov
Biosynthetic Pathways of Terpenoid Scaffolds and Esterification Mechanisms
The biosynthesis of all terpenoids, including the C10 backbone of this compound, originates from two universal five-carbon precursors: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.netneliti.com Plants utilize two distinct pathways to synthesize these building blocks: the mevalonate (MVA) pathway, which operates in the cytosol, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, located in the plastids. frontiersin.orgmdpi.com
The head-to-tail condensation of IPP and DMAPP, catalyzed by prenyltransferases, leads to the formation of prenyl diphosphates of varying chain lengths. mdpi.combenthamscience.com Geranyl diphosphate (GPP), the C10 precursor for monoterpenes, is formed from one molecule of DMAPP and one molecule of IPP. researchgate.net
Terpene synthases (TPSs) are key enzymes that then convert these prenyl diphosphate substrates into a vast array of cyclic and acyclic terpene scaffolds. researchgate.netfrontiersin.org For acyclic monoterpenes, the GPP is typically hydrolyzed to the corresponding alcohol, such as geraniol.
The final step in the formation of terpenoid esters is the esterification of the terpene alcohol. This reaction is catalyzed by alcohol acetyltransferases (AATs), which transfer an acetyl group from acetyl-CoA to the alcohol. This enzymatic step is crucial for the production of compounds like geranyl acetate and its isomers. d-nb.info
Table 2: Key Biosynthetic Steps and Enzymes
| Biosynthetic Step | Precursors | Key Enzymes | Product |
| Precursor Synthesis | Acetyl-CoA (MVA pathway), Pyruvate & Glyceraldehyde-3-phosphate (MEP pathway) | MVA & MEP pathway enzymes | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) |
| C10 Scaffold Formation | IPP, DMAPP | Geranyl Diphosphate Synthase (GPPS) | Geranyl Diphosphate (GPP) |
| Terpene Alcohol Formation | GPP | Terpene Synthase (TPS), Phosphatase | Geraniol (example) |
| Esterification | Geraniol, Acetyl-CoA | Alcohol Acetyltransferase (AAT) | Geranyl Acetate (example) |
Synthetic Methodologies and Derivatization of 3,7 Dimethyloct 2 Enyl Acetate
Chemical Synthesis of 3,7-Dimethyloct-2-enyl Acetate (B1210297) and Its Isomers
The chemical synthesis of 3,7-dimethyloct-2-enyl acetate and its more common isomer, 3,7-dimethyloct-6-enyl acetate (citronellyl acetate), primarily involves the final step of attaching the acetyl group to the corresponding alcohol (3,7-dimethyloct-2-en-1-ol or citronellol). The construction of the C10 alcohol precursor itself, however, requires more intricate synthetic planning.
The most direct and widely practiced method for synthesizing terpene acetates is the esterification of the parent alcohol. This can be achieved through both classical chemical methods and modern biocatalytic approaches.
Chemical Esterification: This method involves the reaction of the corresponding alcohol, such as 3,7-dimethyloct-2-en-1-ol, with an acetylating agent. Commonly used reagents include acetic anhydride (B1165640) or acetyl chloride, often in the presence of an acid catalyst or a base like pyridine (B92270) to neutralize the acidic byproduct. The reaction with carboxylic anhydrides is often preferred over carbonyl halides, as the latter can produce hydrohalic acids that may cause corrosion and side reactions like dehydration, particularly with tertiary alcohols organic-chemistry.org. However, using anhydrides results in the formation of an equimolar amount of carboxylic acid, which must be removed during workup organic-chemistry.org.
Enzymatic Esterification (Transesterification): A greener alternative to chemical synthesis is the use of enzymes, particularly lipases, to catalyze the esterification. This process can be conducted under milder conditions, reducing the risk of side reactions and improving the sensory profile of the final product. Lipase-catalyzed synthesis can be performed via direct esterification with acetic acid or, more commonly, through transesterification with an acyl donor like vinyl acetate or ethyl acetate testbook.comiupac.org. Studies have shown that lipase (B570770) from various sources, including Pseudomonas fluorescens and crude plant seedling extracts, can effectively produce citronellyl acetate iupac.orgchemeurope.comcollegedunia.combyjus.com. Solvent-free systems and the use of ionic liquids as green solvents have been explored to optimize the reaction, with some methods achieving conversions of over 99% testbook.comiupac.org.
Table 1: Comparison of Esterification Methods for Terpenoid Acetate Synthesis
| Method | Acyl Donor | Catalyst | Solvent | Temp. (°C) | Time (h) | Max. Yield/Conversion | Ref. |
|---|---|---|---|---|---|---|---|
| Chemical | Acetic Anhydride | Acid/Base | Varies | Varies | Varies | High | organic-chemistry.org |
| Enzymatic | Geranyl Acetate | Black Cumin Lipase | n-Hexane | 41 | 72 | 76.32% | chemeurope.comcollegedunia.combyjus.com |
| Enzymatic | Vinyl Acetate | Fermase (Lipase) | Solvent-free | 60 | 2 | 99.8% | testbook.com |
| Enzymatic | Vinyl Acetate | P. fluorescens Lipase | Ionic Liquid | Varies | 6 | 99.46% | iupac.org |
The construction of the C10 carbon skeleton of the precursor alcohol, 3,7-dimethyloct-2-en-1-ol, is a key challenge that can be addressed through various powerful carbon-carbon bond-forming reactions. These routes build the molecule from smaller, readily available starting materials.
Grignard reagents (R-MgX) are highly effective nucleophiles used extensively in organic synthesis to form new carbon-carbon bonds wikipedia.org. Their preparation involves the reaction of an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) wikipedia.org. A key application is the synthesis of complex alcohols by reacting Grignard reagents with carbonyl compounds or epoxides.
In the context of terpenoid synthesis, a Grignard coupling approach can be used to assemble the C10 backbone. For instance, a process for preparing the related terpenic alcohol lavandulol (B192245) involves reacting a conjugated diene (isoprene) and an allyl halide (prenyl chloride) together with magnesium metal in a cyclic ether solvent google.com. This reaction forms a polyunsaturated Grignard reagent, which, after oxidation and hydrolysis, yields the target C10 alcohol google.com. This demonstrates a powerful method for coupling two C5 units (isoprene and prenyl) to construct the essential carbon framework, which can then be further modified and esterified.
The Claisen rearrangement is a powerful collegedunia.comcollegedunia.com-sigmatropic rearrangement that transforms an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound. A highly versatile and gentle variant of this reaction is the Ireland-Claisen rearrangement, which utilizes an allyl ester as the substrate wikipedia.orgorganic-chemistry.org.
In this approach, the allyl ester is treated with a strong base, such as lithium diisopropylamide (LDA), and a silyl (B83357) halide (e.g., TMSCl) to form a silyl ketene (B1206846) acetal (B89532) intermediate in situ tcichemicals.com. This intermediate then undergoes the collegedunia.comcollegedunia.com-sigmatropic rearrangement at relatively low temperatures (often below 100°C) organic-chemistry.org. Subsequent hydrolysis of the resulting silyl ester yields a γ,δ-unsaturated carboxylic acid organic-chemistry.orgtcichemicals.com. This method offers excellent stereochemical control based on the geometry of the intermediate enolate tcichemicals.comchem-station.com. For the synthesis of the 3,7-dimethyloctenyl skeleton, an appropriately substituted allyl ester of a simple carboxylic acid could be rearranged to form 3,7-dimethylocta-2,6-dienoic acid. This acid can then be reduced to the corresponding alcohol (3,7-dimethyloct-2,6-dien-1-ol, or geraniol), a direct precursor for subsequent esterification.
Organocopper reagents, particularly lithium diorganocuprates (R₂CuLi), known as Gilman reagents, are soft nucleophiles that are highly effective for creating carbon-carbon bonds masterorganicchemistry.comchem-station.com. They are typically prepared by reacting a copper(I) salt, such as copper(I) iodide (CuI), with two equivalents of an organolithium reagent chemeurope.com. Two of their most important applications in synthesis are the Corey-House reaction and conjugate addition to α,β-unsaturated carbonyl compounds wikipedia.org.
Corey-House Synthesis : This reaction involves the coupling of a Gilman reagent with an organic halide collegedunia.comwikipedia.org. This method is highly efficient for joining two different alkyl or aryl groups to form an unsymmetrical alkane with high yields collegedunia.combyjus.comwikipedia.org. To construct the 3,7-dimethyloctane skeleton, a lithium dialkylcuprate derived from a C5 halide could be reacted with another suitable C5 halide, forming the C10 backbone directly.
Conjugate Addition : Unlike Grignard reagents which typically perform a 1,2-addition to the carbonyl carbon of α,β-unsaturated ketones, Gilman reagents selectively perform a 1,4-addition (conjugate addition) to the β-carbon iupac.orgmasterorganicchemistry.comwikipedia.org. This reaction is a powerful tool for introducing alkyl groups at the β-position of an enone or enoate system. For example, the 3-methyl group in the target skeleton could be installed by reacting lithium dimethylcuprate ((CH₃)₂CuLi) with a suitable 7-methyl-oct-2-enone precursor. The resulting enolate intermediate is then protonated during workup to yield the saturated ketone, which can be further processed to the desired alcohol researchgate.net.
The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an aryl or vinyl halide with an alkene, forming a substituted alkene organic-chemistry.org. This reaction is a cornerstone of modern organic synthesis for C-C bond formation and can be applied to create complex molecules, including analogs of natural products nih.gov.
While the Heck reaction is not typically used to synthesize the acetate ester directly, it is an ideal tool for creating derivatized ether analogs. An ether analog of this compound could be synthesized by first preparing the corresponding ether (e.g., 3,7-dimethyloct-2-enyl methyl ether) from the parent alcohol. This terpene ether, which contains an alkene functional group, can then serve as the coupling partner in a Heck reaction.
In a plausible synthetic route, the 3,7-dimethyloct-2-enyl methyl ether would be reacted with an aryl halide (e.g., iodobenzene) in the presence of a palladium catalyst (such as Pd(OAc)₂), a phosphine (B1218219) ligand, and a base libretexts.org. The palladium catalyst facilitates the coupling of the aryl group to the double bond of the terpene ether, yielding an arylated ether analog. Intramolecular versions of the Heck reaction are also powerful for creating cyclic ether structures from suitable precursors chim.itclockss.org. This methodology provides a direct pathway to novel ether derivatives of the 3,7-dimethyloctenyl scaffold, expanding its chemical diversity.
Stereoselective Synthesis Strategies
The creation of specific stereoisomers of terpenoids like this compound is crucial, as the biological activity of such compounds is often dependent on their stereochemistry. Lipase-mediated kinetic resolution is a prominent strategy for achieving high enantiomeric purity in the synthesis of terpenoid precursors. mdpi.comresearchgate.net This biocatalytic approach leverages the ability of lipases to selectively catalyze the acylation or hydrolysis of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.
For instance, in the synthesis of chiral terpenoid building blocks, lipases such as Candida antarctica lipase B (often immobilized as Novozym 435) or lipase PS from Pseudomonas cepacia are frequently employed. mdpi.comresearchgate.net These enzymes can facilitate the enantioselective acetylation of a racemic alcohol precursor of this compound using an acyl donor like vinyl acetate. Alternatively, a racemic acetate mixture can be selectively hydrolyzed by the lipase, yielding an enantioenriched alcohol and the unreacted acetate. mdpi.com The efficiency and enantioselectivity of these resolutions can be fine-tuned by selecting the appropriate lipase, acylating agent, and solvent system. mdpi.com
The table below summarizes representative lipase-mediated resolution strategies applicable to the synthesis of chiral terpenoid precursors.
| Precursor Type | Enzyme | Reaction Type | Acyl Donor / Solvent | Outcome |
| Racemic Terpenoid Alcohol | Lipase PS | Acetylation | Vinyl Acetate | Enantioenriched Acetate & Unreacted Alcohol |
| Racemic Terpenoid Alcohol | Novozym 435 | Acylation | Acetic Acid | Enantioenriched Acetate & Unreacted Alcohol |
| Racemic Terpenoid Acetate | Lipase PS-C | Hydrolysis | Aqueous Buffer | Enantioenriched Alcohol & Unreacted Acetate |
These enzymatic methods provide a powerful tool for accessing specific stereoisomers of this compound and related compounds, which are valuable for detailed structure-activity relationship studies.
Green Chemistry Principles in Synthetic Routes (e.g., Microwave Irradiation, Aqueous Media)
The integration of green chemistry principles into the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies include the use of microwave irradiation, alternative solvents like ionic liquids, and biocatalysis. nih.govnih.gov
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a significant green chemistry tool, capable of accelerating reaction rates, improving yields, and often enabling solvent-free conditions. nih.govmdpi.comcannabissciencetech.com In the context of ester synthesis, microwave-assisted enzymatic esterification can dramatically reduce reaction times from hours to minutes and lower energy consumption compared to conventional heating methods. nih.gov For example, the esterification of a terpenol with an acid can be efficiently catalyzed by an immobilized lipase under microwave irradiation, achieving high conversion in a fraction of the time. nih.govmdpi.com This rapid and efficient heating reduces the likelihood of side reactions and thermal degradation. cannabissciencetech.com
Aqueous Media and Alternative Solvents: Replacing volatile organic solvents (VOCs) with more environmentally benign alternatives is a core tenet of green chemistry. Water is an ideal green solvent, though the low solubility of nonpolar reactants like terpenoids can be a challenge. researchgate.net Ionic liquids (ILs), which are salts with low melting points, have gained attention as "green" recyclable solvents due to their low vapor pressure, thermal stability, and ability to dissolve a wide range of compounds. nih.govresearchgate.netacs.orgrsc.org Acidic ionic liquids can act as both the solvent and the catalyst in reactions such as the esterification of α-pinene with acetic acid to produce terpene acetates, demonstrating the potential for streamlined, cleaner processes. researchgate.net
| Green Chemistry Approach | Principle | Application in Terpenoid Acetate Synthesis | Advantages |
| Microwave Irradiation | Energy Efficiency | Rapid, lipase-catalyzed esterification of terpenols. | Reduced reaction time, lower energy use, higher yields. nih.gov |
| Ionic Liquids (ILs) | Safer Solvents | Use as recyclable solvents and catalysts in esterification reactions. | Low volatility, thermal stability, potential for catalyst recycling. researchgate.netresearchgate.net |
| Biocatalysis | Use of Renewable Feedstocks | Lipase-catalyzed esterification. | High selectivity, mild reaction conditions, biodegradable catalysts. mdpi.com |
By adopting these green methodologies, the synthesis of this compound can be made more sustainable and economically viable.
Synthesis of Chemically Modified Derivatives and Analogs
Halogenated Derivatives (e.g., Brominated Acetates)
The introduction of halogen atoms into the structure of this compound can significantly alter its chemical properties and biological activity. Brominated derivatives are of particular interest. A common strategy for creating such derivatives involves the selective halogenation of a closely related precursor, geranyl acetate.
For example, trans-geranyl 8-bromoacetate can be synthesized from geranyl acetate. The process begins with the selective oxidation of the terminal (E)-methyl group of geranyl acetate using a selenium dioxide-tert-butyl hydroperoxide system. This initial step yields a mixture of allylic carbonylation and hydroxylation products. The mixture is then reduced with sodium borohydride (B1222165) to afford a single oxidation product, trans-8-hydroxygeranyl acetate. Subsequent treatment of this alcohol with phosphorus tribromide (PBr₃) in the presence of pyridine in an anhydrous ether solvent effectively converts the hydroxyl group into a bromide, yielding the desired trans-geranyl 8-bromoacetate. This halogenated derivative serves as a versatile intermediate for further chemical modifications.
Ether and Heterocyclic Conjugates (e.g., Pyridyl Terpenoid Ethers, Benzimidazole (B57391) Derivatives, Chromene Derivatives)
Conjugating the terpenoid backbone of this compound with ether linkages or various heterocyclic systems can lead to novel compounds with unique properties.
Pyridyl Terpenoid Ethers: The synthesis of pyridyl terpenoid ethers can be achieved by coupling a terpenyl bromide with a hydroxypyridine derivative. nih.gov For instance, a chain-lengthened homolog of geranyl bromide can be coupled with 2-ethylpyridin-5-ol to yield a pyridyl ether. d-nb.infoworktribe.comresearchgate.netnih.gov This type of synthesis demonstrates a modular approach to creating complex ether conjugates, where the terpenoid component provides a lipophilic tail and the pyridine ring introduces a polar, aromatic head group.
Benzimidazole Derivatives: Benzimidazoles are a class of heterocyclic compounds with a wide range of applications. nih.govorganic-chemistry.orgnih.govsemanticscholar.orgneliti.com While direct conjugation to this compound is not commonly reported, a plausible synthetic route involves a two-step process. First, the terpenyl acetate is converted to its corresponding bromide, as described in the halogenation section. Second, this terpenyl bromide can be reacted with a pre-synthesized benzimidazole containing a nucleophilic site (e.g., a hydroxyl or thiol group) via a nucleophilic substitution reaction to form the desired terpenoid-benzimidazole conjugate. The benzimidazole core itself is typically synthesized through the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid derivative. nih.govsemanticscholar.org
Chromene Derivatives: Chromenes are another important class of oxygen-containing heterocycles. nih.govresearchgate.netnih.govekb.egrsc.org The synthesis of terpenoid-chromene conjugates can be envisioned through several pathways. One approach involves the reaction of a terpenyl halide with a hydroxychromene derivative under basic conditions. Alternatively, a terpenoid moiety could be incorporated during the construction of the chromene ring itself, for example, by using a terpenyl-substituted phenol (B47542) as a starting material in a cyclization reaction to form the chromene nucleus. Green synthesis methods for chromene derivatives often utilize visible-light-promoted reactions or catalyst-free, one-pot multicomponent reactions. nih.govresearchgate.net
Prenylated Hydroquinone (B1673460) and Xanthone (B1684191) Derivatives
The attachment of the 3,7-dimethyloct-2-enyl (geranyl) moiety to hydroquinone and xanthone scaffolds is a key strategy for creating compounds with enhanced lipophilicity and modified biological profiles.
Prenylated Hydroquinone Derivatives: Geranylhydroquinone and its derivatives can be prepared via Electrophilic Aromatic Substitution (EAS) reactions. nih.gov This typically involves the reaction of geraniol (B1671447) (the alcohol precursor to this compound) with 1,4-hydroquinone or a substituted hydroquinone like p-methoxyphenol. The reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃∙Et₂O), in a suitable solvent like dioxane. The geranyl group preferentially adds to the electron-rich aromatic ring. The resulting geranylhydroquinone can then be subjected to further chemical transformations, such as oxidation to the corresponding quinone or acetylation of the phenolic hydroxyl groups.
Prenylated Xanthone Derivatives: Xanthones are polyphenolic compounds with a distinct tricyclic structure. nih.govunram.ac.idnih.gov The introduction of a prenyl or geranyl group onto the xanthone nucleus is a common modification. nih.govunram.ac.id A typical synthesis involves the reaction of a hydroxyxanthone with a prenylating agent, such as prenyl bromide, in the presence of a base like potassium hydroxide (B78521) (KOH). unram.ac.id This reaction can lead to C-prenylation or O-prenylation depending on the reaction conditions and the specific structure of the xanthone. Microwave-assisted organic synthesis (MAOS) has been successfully applied to the prenylation of xanthones, offering a green and efficient alternative to classical heating methods. nih.gov
| Derivative Class | Key Precursors | Reaction Type | Catalyst / Reagents |
| Prenylated Hydroquinones | Geraniol, 1,4-Hydroquinone | Electrophilic Aromatic Substitution | BF₃∙Et₂O |
| Prenylated Xanthones | Hydroxyxanthone, Prenyl Bromide | Nucleophilic Substitution | KOH |
Chain-Extended and Functionalized Analogs
Modifying the length and functionality of the aliphatic chain of this compound opens avenues for creating analogs with tailored properties. A notable example is the extension of the carbon chain to produce higher terpenoids like geranylgeraniol (B1671449) from a geranyl acetate starting material.
A multi-step synthetic sequence can be employed for this transformation:
Selective Oxidation: The (E)-methyl group of geranyl acetate is selectively oxidized using a binary oxidant system like selenium dioxide and tert-butyl hydroperoxide.
Reduction: The resulting mixture of oxidized products is reduced with sodium borohydride to yield a single allylic alcohol, trans-8-hydroxygeranyl acetate.
Bromination: The alcohol is then converted to trans-geranyl 8-bromoacetate using phosphorus tribromide.
Coupling: This bromoacetate (B1195939) is then coupled with a suitable building block, such as geranyl sulfone, in the presence of a strong base like potassium tert-butoxide.
Desulfonylation: Finally, the sulfone group is reductively removed using a reagent like lithium in methylamine (B109427) to yield the chain-extended product, geranylgeraniol.
This sequence demonstrates how the basic C10 framework of this compound can be systematically elongated to build more complex C15 (farnesyl) or C20 (geranylgeranyl) structures, which are themselves important precursors in natural product synthesis.
Analytical Characterization and Detection Methods
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are paramount in determining the structural architecture of 3,7-dimethyloct-2-enyl acetate (B1210297). By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal intricate details about their atomic composition and bonding arrangements.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 1D, 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic compounds like 3,7-dimethyloct-2-enyl acetate. Both ¹H and ¹³C NMR provide critical data regarding the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹H NMR Spectroscopy data offers insights into the number of different types of protons, their electronic environment, and their proximity to other protons. Key chemical shifts (δ) for the protons in this compound would be anticipated for the methyl groups, the methylene (B1212753) and methine protons along the octenyl chain, the vinyl proton, and the protons of the acetate moiety. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, would further help in assigning the connectivity of the protons.
¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal, with its chemical shift indicating its functional group and hybridization state. For instance, the carbonyl carbon of the acetate group would appear significantly downfield, while the sp³-hybridized carbons of the alkyl chain and the sp²-hybridized carbons of the double bond would have characteristic chemical shift ranges.
1D and 2D NMR Techniques are employed for a more definitive structural assignment. One-dimensional techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can distinguish between CH, CH₂, and CH₃ groups. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish correlations between protons and carbons, allowing for the unambiguous mapping of the molecule's structure.
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~5.3 | =CH- |
| ~4.5 | -CH₂-O- |
| ~2.0 | -C(=O)-CH₃ |
| ~1.9 | -CH₂-C= |
| ~1.6-1.7 | CH₃-C= |
| ~1.5 | -CH₂- |
| ~1.2-1.4 | -CH₂- |
| ~0.9 | -CH(CH₃)₂ |
Note: The data in this table is predicted and serves as an illustrative example. Actual experimental values may vary.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its ester and alkene functionalities.
A strong absorption band is expected in the region of 1735-1750 cm⁻¹ , which is indicative of the C=O stretching vibration of the ester group. Another key feature would be the C-O stretching vibrations of the ester, typically appearing in the range of 1000-1300 cm⁻¹ . The presence of the C=C double bond would be confirmed by a stretching vibration band around 1660-1670 cm⁻¹ . Additionally, C-H stretching vibrations for both sp² and sp³ hybridized carbons would be observed just above and below 3000 cm⁻¹ , respectively.
| IR Absorption Bands (Typical) |
| Wavenumber (cm⁻¹) |
| ~2960-2850 |
| ~3020 |
| ~1740 |
| ~1670 |
| ~1230 |
Note: This table presents typical wavenumber ranges for the functional groups found in this compound.
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
The fragmentation pattern is particularly informative. A characteristic fragmentation for an acetate ester is the loss of acetic acid (60 Da), leading to a significant peak at [M-60]⁺. Another common fragmentation is the loss of the acetyl group (CH₃CO, 43 Da), resulting in a peak at [M-43]⁺. The cleavage of the alkyl chain would also produce a series of fragment ions that can help to piece together the structure of the octenyl backbone.
| Mass Spectrometry Fragmentation (Hypothetical) |
| m/z Value |
| 198 |
| 155 |
| 138 |
| Various |
Note: This table illustrates a hypothetical fragmentation pattern based on the structure of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. For this compound, the presence of the isolated carbon-carbon double bond would result in a weak absorption in the UV region, typically corresponding to a π → π* transition. The carbonyl group of the acetate also has a weak n → π* transition. These absorptions are generally not as structurally informative for this compound as NMR or IR data but can be used for quantitative analysis if a suitable chromophore is present.
Chromatographic Separations and Quantitative Analysis
Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profile Analysis
Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for the analysis of volatile and semi-volatile compounds like this compound, especially in the context of analyzing essential oils or flavor and fragrance profiles.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer then provides a mass spectrum for each separated component.
The retention time of this compound in the GC is a characteristic property under specific analytical conditions (e.g., column type, temperature program, carrier gas flow rate) and can be used for its identification by comparison with a known standard. The mass spectrum obtained provides definitive structural confirmation. For quantitative analysis, the area of the chromatographic peak corresponding to this compound is measured and compared to a calibration curve generated from standards of known concentrations.
| GC-MS Analysis Parameters (Example) |
| Parameter |
| GC Column |
| Injector Temperature |
| Oven Program |
| Carrier Gas |
| MS Ionization Mode |
| MS Scan Range |
Note: The parameters in this table are illustrative and would be optimized for a specific application.
Column Chromatography and Bioactivity-Guided Fractionation
Column chromatography is a fundamental purification technique used to separate individual chemical compounds from a mixture. In the context of natural products, it is often employed to isolate specific bioactive constituents, such as this compound, from essential oils. The process involves a stationary phase, typically a solid adsorbent like silica (B1680970) gel, packed into a glass column, and a mobile phase, a solvent or a mixture of solvents, that flows through the column, carrying the components of the mixture at different rates.
Bioactivity-guided fractionation is a strategic approach where the separation process is directed by the biological activity of the fractions being collected. This method ensures that the purification efforts are focused on isolating the compound or compounds responsible for a specific biological effect, such as antimicrobial, insecticidal, or anti-inflammatory properties.
Detailed Research Findings
A notable example of the isolation of this compound (referred to as geranyl acetate in the study) is the work on the essential oil of Melaleuca armillaris. Researchers utilized column chromatography to separate the components of the essential oil. mdpi.com The experimental setup and findings are detailed below:
Column Chromatography Parameters for Isolation of this compound from Melaleuca armillaris Essential Oil mdpi.com
| Parameter | Specification |
| Stationary Phase | Silica gel 60 |
| Mobile Phase | Hexane-Ethyl Acetate (90:10, v/v) |
| Elution Mode | Isocratic |
| Amount of Essential Oil | 4.05 g |
| Amount of Silica Gel | 40 g |
| Number of Fractions Collected | 50 |
| Fraction Volume | Approximately 8 mL each |
The collected fractions were subsequently analyzed using Thin Layer Chromatography (TLC) to identify fractions with similar chemical profiles. Based on these profiles, the fractions were pooled, resulting in 34 main fractions. Further analysis of these pooled fractions led to the isolation of this compound. mdpi.com
While the aforementioned study focused on the isolation of the compound, the principles of bioactivity-guided fractionation can be integrated into this process. For instance, essential oils containing this compound have demonstrated notable biological activities. The essential oil of Thapsia minor, where geranyl acetate is the major constituent (82.3–83.0%), has shown significant antifungal and anti-inflammatory properties. researchgate.net
In a bioactivity-guided fractionation scenario, each of the 50 fractions collected from the column chromatography of Melaleuca armillaris essential oil would be subjected to a specific bioassay. For example, if the goal is to isolate the antifungal components, each fraction would be tested for its ability to inhibit the growth of specific fungal strains.
Hypothetical Bioactivity-Guided Fractionation of Melaleuca armillaris Essential Oil for Antifungal Activity
| Fraction Number | Antimicrobial Activity (e.g., Zone of Inhibition in mm) | Presence of this compound (Confirmed by GC-MS) |
| 1-10 | Low | Low |
| 11-20 | Moderate | Moderate |
| 21-30 | High | High |
| 31-40 | Moderate | Moderate |
| 41-50 | Low | Low |
The fractions exhibiting the highest antifungal activity (in this hypothetical case, fractions 21-30) would then be further purified and analyzed, for example, by Gas Chromatography-Mass Spectrometry (GC-MS), to identify the active compounds. This approach ensures that the chemical isolation efforts are efficiently directed towards the constituents responsible for the observed bioactivity. The antimicrobial activity of Melaleuca armillaris essential oil against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), has been documented, suggesting its potential for such guided fractionation studies. frontiersin.orgnih.govnih.govresearchgate.net
The insecticidal properties of essential oils containing this compound have also been a subject of investigation. For instance, the essential oil of geranium, which contains this compound, has been tested against human head lice. conicet.gov.ar A bioassay-guided fractionation approach could be employed here, where fractions from column chromatography are tested for their insecticidal efficacy.
Hypothetical Bioassay-Guided Fractionation for Insecticidal Activity
| Fraction Pool | Insecticidal Activity (e.g., % Mortality) | Key Compound Identified |
| A (Fractions 1-10) | 15% | - |
| B (Fractions 11-20) | 45% | Compound X |
| C (Fractions 21-30) | 85% | This compound |
| D (Fractions 31-40) | 40% | Compound Y |
| E (Fractions 41-50) | 10% | - |
Biological and Ecological Roles in Non Human Systems
Chemical Ecology and Pheromone Signaling
As a volatile organic compound, 3,7-dimethyloct-2-enyl acetate (B1210297) serves as a critical information-carrying molecule (semiochemical) in various ecosystems. Its roles are particularly well-documented in the context of insect behavior and physiology.
While the male sex pheromone of the South American fruit fly, Anastrepha fraterculus, is a complex blend of volatile compounds, the direct inclusion of 3,7-dimethyloct-2-enyl acetate is not definitively established as a primary component for this specific species. The pheromone composition in the A. fraterculus cryptic species complex is known to vary between different populations and is primarily composed of other terpenoids like (E,E)-α-farnesene, limonene, and E-β-ocimene. frontiersin.orgufba.br
However, the significance of terpenoid acetates in the chemical communication of Tephritid fruit flies is well-recognized. For instance, geranyl acetate has been identified as a pheromone component in the European cherry fruit fly, Rhagoletis cerasi. senasica.gob.mx In the Mediterranean fruit fly (Ceratitis capitata), a related compound, geranyl acetone, is an active constituent of the male pheromone blend that elicits electroantennographic responses. researchgate.net The presence and activity of such structurally related compounds within the same insect family suggest a conserved evolutionary role for this class of molecules in mediating courtship and mating behaviors. These compounds are released by males to attract females, often in communal mating arenas known as leks, thereby playing a crucial role in reproductive success. nih.gov
Insect Growth Regulators (IGRs) are compounds that disrupt the normal growth, development, and metamorphosis of insects. eagri.org One major class of IGRs includes juvenile hormone (JH) mimics, also known as juvenoids, which are synthetic analogues of the natural juvenile hormones that keep insects in their larval state. eagri.org
Terpenoids and their derivatives are a significant source of compounds with IGR activity. Juvenile hormones themselves are sesquiterpenoids, and various synthetic terpenoid ethers have been developed as highly potent JH mimics. While this compound is a monoterpenoid ester, its specific activity as a potent IGR or a direct juvenile hormone mimic is not extensively documented in scientific literature. However, its structural class is of interest in the search for new biorational control agents. Compounds that interfere with insect endocrine systems are considered valuable tools in pest management because of their selective nature, often affecting only the target insects without harming non-target organisms. eagri.org The larvicidal and ovicidal action of some terpenoids highlights the potential for this class of compounds to disrupt insect life cycles. eagri.orgresearchgate.net
For a volatile compound like this compound to elicit a behavioral response, it must first be detected by the insect's olfactory system. This process begins with the binding of the odorant molecule to an Olfactory Receptor (OR) located on the membrane of Olfactory Receptor Neurons (ORNs), which are housed in sensory structures like the antennae.
In Drosophila melanogaster, specific ORNs housed in the VA6 glomerulus are narrowly tuned to this compound (geranyl acetate). nih.gov These neurons express the olfactory receptor Or82a and respond strongly and selectively to this compound. nih.gov Research has shown that these specific ORNs are critical for mediating the innate attractive behavioral response of the flies to geranyl acetate. nih.gov
Further studies have characterized the binding affinities of this compound to specific Odorant-Binding Proteins (OBPs), which are soluble proteins in the sensillar lymph that transport hydrophobic odorants to the ORs. In the ladybird beetle, Harmonia axyridis, the OBP designated HaxyOBP15 was found to have a broad binding profile that includes this compound, with a measured inhibition constant (Ki) indicating a strong interaction. scienceopen.com
The general mechanism of olfactory signal transduction in insects involves the odorant-OR binding event, which activates the receptor. Insect ORs function as ligand-gated ion channels, forming a heteromeric complex with a conserved co-receptor (Orco). ijbs.com Upon activation, the channel opens, leading to an influx of ions and the depolarization of the neuron. This generates an electrical signal that is transmitted to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response. nih.gov
| Insect Species | Receptor/Protein | Type of Interaction | Finding |
|---|---|---|---|
| Drosophila melanogaster (Fruit Fly) | Or82a Olfactory Receptor | Activation | ORNs expressing Or82a are narrowly tuned and highly responsive to geranyl acetate, mediating behavioral attraction. nih.gov |
| Harmonia axyridis (Ladybird Beetle) | HaxyOBP15 Odorant-Binding Protein | Binding Affinity | Demonstrated strong binding to geranyl acetate with a low inhibition constant (Ki). scienceopen.com |
Plant-Insect Interactions and Defense Mechanisms
Plants produce a vast arsenal of secondary metabolites to defend against insect herbivores, and this compound is a key component of these chemical defenses. nih.gov It functions in both direct and indirect defense strategies.
Direct Defense: As a constituent of plant essential oils, this compound can act directly on herbivores. Its strong scent can serve as a repellent or feeding deterrent, discouraging insects from feeding on the plant. youtube.comresearchgate.net The compound's presence in plant tissues can make them unpalatable, thereby reducing the amount of damage inflicted by chewing or sap-sucking insects. nih.gov
Indirect Defense: One of the most sophisticated plant defense strategies is the recruitment of natural enemies of the attacking herbivores. When a plant is damaged by an insect, it often releases a specific blend of herbivore-induced plant volatiles (HIPVs). nih.govmdpi.com this compound is frequently a component of these HIPV blends. These volatile plumes act as a chemical cry for help, attracting parasitic wasps and predatory insects that prey upon or parasitize the herbivores. This tritrophic interaction benefits the plant by reducing the pest pressure.
Enzymatic Modulation by the Compound and its Derivatives
Beyond its role in chemical communication and defense, this compound and its close structural relatives can interact with and modulate the activity of key enzymes within organisms.
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system of many organisms, including nematodes and insects. It is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates the nerve signal. Inhibition of AChE leads to an accumulation of ACh, causing continuous nerve stimulation, paralysis, and ultimately death. This makes AChE a primary target for many insecticides. nih.gov
While direct studies on this compound in the nematode Caenorhabditis elegans are limited, research on structurally similar compounds provides strong evidence for its potential role in AChE modulation. A study on the related alcohol, geraniol (B1671447), demonstrated that it acts as a competitive inhibitor of AChE. nih.gov Molecular docking studies confirmed that geraniol binds to the catalytic active site of the enzyme, preventing acetylcholine from accessing it. nih.gov
Furthermore, research on citronellyl acetate (3,7-dimethyloct-6-enyl acetate), a structural isomer of the target compound, has shown that it can ameliorate acetylcholine deficits in C. elegans. This effect was achieved through the downregulation of acetylcholinesterase activity at the transcript level, indicating that the compound can modulate the expression of the gene encoding the enzyme. This modulation leads to an increase in synaptic acetylcholine levels, enhancing cholinergic function.
These findings suggest that terpenoid acetates like this compound are capable of modulating cholinergic neurotransmission, a mechanism that underpins both their potential therapeutic and insecticidal properties. ccsenet.org
| Compound | Organism | Enzyme | Effect | Mechanism |
|---|---|---|---|---|
| Geraniol (Alcohol precursor) | In Vitro (Electric eel) | Acetylcholinesterase (AChE) | Inhibition | Competitive inhibitor, binds to the catalytic active site. nih.gov |
| Citronellyl acetate (Isomer) | Caenorhabditis elegans | Acetylcholinesterase (AChE) | Down-modulation | Reduces AChE activity at the transcript (gene expression) level. |
Lipoxygenase (LOX) and Cyclooxygenase (COX) Inhibition by Derivatives
Derivatives of structurally related monoterpenes have been investigated for their anti-inflammatory effects, specifically their ability to inhibit cyclooxygenase (COX) enzymes. One such derivative, (E)-4-(3,7-dimethylocta-2,6-dienylamino)phenol (LQFM-015), was designed through molecular simplification of 4-nerolidylcatechol and has shown inhibitory action against both COX-1 and COX-2 isoenzymes. nih.gov In vitro studies determined the 50% inhibitory concentrations (IC50) for this compound, revealing its potency against these key enzymes in the inflammatory pathway. nih.gov The anti-inflammatory action of LQFM-015 was also confirmed in acute inflammation models. nih.gov
The compound demonstrated a slightly higher selectivity for COX-2, with an IC50 value of 28 μM, compared to its IC50 value of 36 μM for COX-1. nih.gov This inhibition of COX enzymes is believed to contribute to the moderate antinociceptive and anti-inflammatory effects observed for this derivative. nih.gov
Table 1: COX Inhibition by Derivative LQFM-015
| Enzyme | IC50 (μM) |
|---|---|
| COX-1 | 36 |
| COX-2 | 28 |
Data sourced from PubMed nih.gov
Other related monoterpenes, such as linalool (B1675412) and its corresponding acetate, have also been noted for their anti-inflammatory activity, suggesting that this property is a feature of this class of compounds. nih.gov
Antimicrobial and Antifungal Activities
The compound and its close analogs, such as geranyl acetate and citronellyl acetate, exhibit significant antimicrobial and antifungal properties. mdpi.commedchemexpress.comsemanticscholar.org Geranyl acetate has demonstrated bactericidal activity against pathogens like Campylobacter jejuni and E. coli and also shows excellent antifungal activity. mdpi.com Monoterpenes including geranyl acetate and citronellyl acetate are recognized as providing a defense mechanism in plants through their antimicrobial effects. semanticscholar.org
The antifungal potential of this structural class has led to the synthesis of novel monoterpene-containing azole derivatives. These synthetic compounds have shown high antifungal activity and low cytotoxicity, with some demonstrating significantly lower Minimum Inhibitory Concentrations (MICs) than the conventional antifungal drug fluconazole against resistant Candida strains. mdpi.com
Geraniol, the alcohol precursor to geranyl acetate, has been studied extensively for its effects on Candida species. It demonstrates notable antifungal and antibiofilm activities, with MIC values ranging from 1.25 to 5 mM/mL. nih.gov In contrast, citronellal showed much weaker activity, with MICs between 100 and 200 mM/mL. nih.gov
Table 2: Antifungal Activity of a Related Monoterpene (Geraniol)
| Parameter | Value (mM/mL) |
|---|---|
| MIC against Candida spp. | 1.25 - 5 |
| Concentration for Biofilm Reduction | 5 - 50 |
Data sourced from PMC nih.gov
Antioxidant Activities
Derivatives and analogs like geranyl acetate and geraniol possess notable antioxidant capabilities. mdpi.comresearchgate.net The antioxidant activity of these compounds has been evaluated using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In one study, geranyl acetate exhibited a higher antioxidant activity than its alcohol counterpart, geraniol, with an IC50 value of 4.2 µg/mL compared to 24.6 µg/mL for geraniol. researchgate.net
Essential oils rich in geranyl acetate have been noted for their good antioxidant potential. taylorandfrancis.com This activity is attributed to the ability of these terpenoids to scavenge free radicals, which plays a role in their various biological functions, including anti-inflammatory and neuroprotective properties. mdpi.comresearchgate.net The analgesic effects of the related compound citronellol are also thought to be connected to its strong antioxidant effect. nih.gov
Table 3: Antioxidant Activity of Geranyl Acetate and Geraniol
| Compound | IC50 (µg/mL) |
|---|---|
| Geranyl Acetate | 4.2 |
| Geraniol | 24.6 |
Data sourced from ResearchGate researchgate.net
Acaricidal and Nematocidal Activities
Derivatives and precursors of this compound, particularly geraniol and citronellol, have demonstrated significant efficacy as acaricides (pesticides that kill ticks and mites) and nematicides (pesticides that kill nematodes).
Geraniol has shown potent nematicidal activity against the root-knot nematode Meloidogyne javanica. researchgate.netmdpi.com At a concentration of 500 ppm, geraniol induced 100% paralysis in second-stage juveniles (J2s) and inhibited egg hatching by approximately 70%. mdpi.com In pot experiments with tomatoes, sublethal doses of geraniol also significantly reduced the number of female nematodes in the roots. mdpi.com Various concentrations of geraniol have been shown to achieve 100% mortality in root-knot nematodes within one to three days of treatment. google.com
**Table 4: Nematicidal Activity of Geraniol against *M. javanica***
| Activity | Concentration (ppm) | Effect |
|---|---|---|
| Paralysis of J2s | 500 | 100% |
| Egg Hatching Inhibition | 500 | ~70% |
| Mortality | 333 - 500 | 100% (within 3 days) |
| Mortality | 1000 - 10,000 | 100% (within 1-2 days) |
Data sourced from MDPI mdpi.com and Google Patents google.com
In terms of acaricidal activity, essential oils containing citronellal, geraniol, and citronellol are effective against the tick Boophilus microplus. researchgate.net Studies have shown that citronella oil can inhibit egg hatching completely at a 20% concentration. researchgate.net The efficacy of these natural oils can be enhanced by formulating them as microemulsions, which significantly lowers the lethal concentrations (LC50 and LC99) required to kill adult ticks. cabidigitallibrary.org For instance, the LC99 of a citronella microemulsion against adult ticks was found to be 28.44% w/w, a significant improvement over the conventional oil formulation. cabidigitallibrary.org
Structure Activity Relationship Sar Studies
Elucidating the Influence of Isomerism and Stereochemistry on Biological Activity
Isomerism, including constitutional and stereoisomerism, plays a pivotal role in the biological activity of molecules. For acyclic monoterpene acetates like 3,7-dimethyloct-2-enyl acetate (B1210297), both the position of the double bond and the stereochemistry at chiral centers can significantly impact their interaction with biological targets.
The position of the double bond defines constitutional isomers with potentially different biological profiles. For instance, 3,7-dimethyloct-2-enyl acetate is an isomer of the more commonly studied citronellyl acetate (3,7-dimethyloct-6-enyl acetate) and geranyl acetate/neryl acetate (3,7-dimethylocta-2,6-dienyl acetate). While specific comparative biological activity data for this compound is limited, studies on its isomers provide valuable insights.
A study on the geometric isomers geranyl acetate (E-isomer) and neryl acetate (Z-isomer) revealed significant differences in their odor thresholds, a biological response mediated by olfactory receptors. This highlights that the spatial arrangement of substituents around a double bond can dramatically alter biological perception.
Table 1: Isomers of 3,7-dimethyloctenyl acetate and their relevance in SAR
| Isomer Type | Example Compounds | Key Structural Difference | Potential Impact on Biological Activity |
| Constitutional Isomers (Double Bond Position) | This compound vs. Citronellyl acetate (3,7-dimethyloct-6-enyl acetate) | Position of the C=C double bond | Altered interaction with binding sites, leading to different biological activities and potencies. |
| Geometric Isomers (E/Z) | Geranyl acetate ((2E)-3,7-dimethylocta-2,6-dienyl acetate) vs. Neryl acetate ((2Z)-3,7-dimethylocta-2,6-dienyl acetate) | Configuration around the C2=C3 double bond | Different spatial arrangement affecting receptor binding and sensory perception (e.g., odor). |
| Enantiomers (R/S) | (R)-3,7-dimethyloct-2-enyl acetate vs. (S)-3,7-dimethyloct-2-enyl acetate | Spatial orientation at the C3 chiral center | Differential binding affinity to chiral biological targets, potentially leading to different pharmacological or toxicological effects. |
Correlation Between Structural Modifications and Biological Potency
The biological potency of this compound can be modulated by introducing specific structural modifications. These modifications can include altering the length of the carbon chain, varying functional groups, and introducing new substituents.
Chain Lengthening: While specific studies on the effects of chain lengthening on this compound are scarce, general principles of medicinal chemistry suggest that modifying the length of the octenyl chain could influence its lipophilicity and, consequently, its absorption, distribution, metabolism, and excretion (ADME) properties. An optimal chain length is often required for effective interaction with a biological target.
Functional Group Variations: The acetate group is a key feature of the molecule. Replacing the acetate with other ester groups (e.g., propionate, butyrate) or other functional groups (e.g., alcohol, ether, amide) would significantly alter the compound's polarity, hydrogen bonding capacity, and susceptibility to hydrolysis by esterases.
Table 2: Potential Structural Modifications of this compound and their Predicted Effects
| Modification Type | Example of Modified Structure | Predicted Effect on Physicochemical Properties | Potential Impact on Biological Potency |
| Chain Lengthening/Shortening | 3,7-dimethylnon-2-enyl acetate | Increased/decreased lipophilicity | May alter binding affinity and ADME properties. |
| Variation of the Ester Group | 3,7-dimethyloct-2-enyl propionate | Altered steric hindrance and electronic properties around the ester linkage | Could affect the rate of hydrolysis and interaction with target enzymes or receptors. |
| Modification of the Alkene | 3,7-dimethyloctanyl acetate (saturated analog) | Loss of rigidity and planarity associated with the double bond | May lead to a loss of specific interactions with a biological target that depend on the presence of the double bond. |
| Introduction of Hydroxyl Groups | Hydroxylated derivatives of this compound | Increased polarity and potential for hydrogen bonding | Could enhance water solubility and introduce new points of interaction with biological targets. |
Computational Chemistry and Cheminformatics in SAR Analysis
Computational chemistry and cheminformatics are powerful tools for investigating the SAR of compounds like this compound, especially when experimental data is limited. These methods can predict physicochemical properties, model interactions with biological targets, and help in the design of new analogs with improved activity.
Molecular Descriptors: Quantitative Structure-Activity Relationship (QSAR) studies utilize molecular descriptors to correlate the chemical structure of a series of compounds with their biological activity. For this compound and its analogs, relevant descriptors would include:
Topological descriptors: Which describe the connectivity of atoms.
Geometrical descriptors: Which relate to the 3D shape of the molecule.
Electronic descriptors: Such as partial charges and dipole moments, which are crucial for electrostatic interactions.
Lipophilicity descriptors: Like logP, which influences membrane permeability and transport.
A computational study on a series of acyclic monoterpenes, including isomers of the target compound such as citronellyl acetate and linalyl acetate, has been conducted to predict their biological and toxicological effects. nih.gov This study highlighted the potential for these compounds to interact with cytochrome P450 enzymes, which is a critical aspect of their metabolism and potential for drug-drug interactions. nih.gov
Docking Studies: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. For this compound, docking studies could be employed to:
Identify potential biological targets.
Elucidate the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target.
Explain the differences in activity between isomers and analogs.
For instance, docking studies could be performed on enzymes involved in inflammatory pathways or on insect olfactory receptors to explore the potential anti-inflammatory or insect-repellent activities of this compound and its derivatives.
The integration of these computational approaches can guide the synthesis of new derivatives with a higher probability of desired biological activity, thereby streamlining the drug discovery and development process.
Table 3: Computational Tools in the SAR Analysis of this compound
| Computational Tool | Application | Example of Generated Data/Insight |
| QSAR Modeling | To correlate structural features with biological activity across a series of analogs. | A mathematical model that predicts the biological potency based on specific molecular descriptors. |
| Molecular Docking | To predict the binding mode and affinity of the compound to a biological target. | Visualization of the ligand-receptor complex, identification of key amino acid residues involved in binding, and estimation of binding energy. |
| Calculation of Molecular Descriptors | To quantify the physicochemical properties of the molecule. | Values for logP, molecular weight, polar surface area, and various electronic and steric parameters. |
Environmental Fate and Biogeochemical Pathways
Environmental Degradation Pathways
3,7-dimethyloct-2-enyl acetate (B1210297) is subject to several degradation processes in the environment, including phototransformation, hydrolysis, and biodegradation, which collectively determine its persistence and fate.
In Air: In the atmosphere, 3,7-dimethyloct-2-enyl acetate is expected to exist predominantly in the vapor phase. Its atmospheric degradation is primarily driven by reactions with photochemically produced hydroxyl radicals (•OH) and ozone (O₃). The estimated atmospheric half-life for the reaction with hydroxyl radicals is approximately 2 hours, while the half-life for its reaction with ozone is about 19 minutes. These rapid degradation rates suggest that this compound is unlikely to persist for long periods in the atmosphere or contribute to long-range transport.
In Water and Soil: this compound possesses chromophores that can absorb sunlight at wavelengths greater than 290 nm, indicating a potential for direct photolysis in aquatic and soil environments. However, specific experimental data on the rates of phototransformation in water and soil are limited. The actual rate of photolysis on soil surfaces can be influenced by various factors, including the intensity of solar radiation, the presence of sensitizing substances in the soil matrix, and the degree of adsorption of the compound to soil particles, which may either enhance or inhibit its degradation.
This compound undergoes hydrolysis in aquatic environments, a process that is influenced by pH. The rate of hydrolysis is slow under neutral conditions. The estimated base-catalyzed second-order hydrolysis rate constant is 3.5 x 10⁻¹ L/mol-sec. This corresponds to estimated half-lives of 231 days at a pH of 7 and 23 days at a pH of 8. This indicates that hydrolysis can be a significant degradation pathway, particularly in alkaline waters.
| Parameter | Value | Reference |
| Base-Catalyzed Second-Order Hydrolysis Rate Constant | 3.5 x 10⁻¹ L/mol-sec (estimated) | |
| Hydrolysis Half-Life at pH 7 | 231 days (estimated) | |
| Hydrolysis Half-Life at pH 8 | 23 days (estimated) |
Biodegradation is a primary pathway for the removal of this compound from the environment. Studies have shown that this compound is readily biodegradable under aerobic conditions. In a standard 28-day test (OECD Guideline 301 F), it exhibited greater than 70% biodegradation, meeting the criteria for "readily biodegradable". This rapid mineralization suggests that it is unlikely to persist in environments where microbial activity is high.
The biodegradation process often begins with the enzymatic hydrolysis of the ester bond by esterases, yielding geraniol (B1671447) and acetic acid. These products are then further metabolized by microorganisms. While data from standardized tests indicate high biodegradability, specific studies detailing the rates and pathways of biodegradation in diverse aquatic, sediment, and soil environments, particularly under anaerobic conditions, are not extensively documented. The OECD 308 guideline provides a framework for assessing aerobic and anaerobic transformation in aquatic sediment systems, which would offer more detailed insights into the degradation kinetics and formation of transformation products in these specific compartments.
| Test Guideline | Result | Conclusion |
| OECD Guideline 301 F (Manometric Respirometry Test) | > 70% biodegradation in 28 days | Readily biodegradable |
Environmental Transport and Distribution
The movement and partitioning of this compound in the environment are influenced by its adsorption to soil and sediment and its potential to volatilize from surfaces.
The adsorption of this compound to soil and sediment is a key process affecting its mobility and bioavailability. Based on its chemical structure, adsorption to the solid phase of soil and sediment is expected. The organic carbon-water (B12546825) partition coefficient (Koc) is a critical parameter for predicting the extent of this adsorption. The estimated Koc for this compound is 3,700 L/kg, which suggests that it has slight mobility in soil.
| Parameter | Estimated Value | Implication |
| Soil Organic Carbon-Water Partition Coefficient (Koc) | 3,700 L/kg | Slight mobility in soil |
The tendency of this compound to volatilize is indicated by its vapor pressure and Henry's Law constant. With an estimated vapor pressure of 3.3 x 10⁻² mm Hg at 25°C and a Henry's Law constant of 2.4 x 10⁻³ atm-m³/mol, the compound is expected to volatilize from water surfaces.
The volatilization half-life from a model river (1 meter deep, flowing at 1 m/sec, with a wind velocity of 3 m/sec) is estimated to be 7.4 hours. For a model lake, the estimated volatilization half-life is 6.5 days. In the context of soil, volatilization from moist surfaces is considered an important fate process. However, this process is likely to be attenuated by the compound's adsorption to soil particles. From dry soil surfaces, volatilization is not expected to be a significant transport mechanism due to its relatively low vapor pressure.
| Environmental Compartment | Volatilization Potential | Estimated Half-Life |
| Model River | High | 7.4 hours |
| Model Lake | Moderate | 6.5 days |
| Moist Soil | Moderate (attenuated by adsorption) | Not available |
| Dry Soil | Low | Not significant |
Bioaccumulation Assessment in Various Environmental Compartments
In the absence of direct experimental data, the bioaccumulation potential of an organic chemical can be estimated using its physicochemical properties, primarily its octanol-water partition coefficient (Kow), often expressed as log Kow. A high log Kow value (typically > 3) suggests a greater tendency for a substance to partition into fatty tissues of organisms, indicating a potential for bioaccumulation. For a related compound, (R)-3,7-Dimethyloct-6-enyl acetate, the computed XLogP3 value, an estimate of log Kow, is 3.8 nih.gov. This value suggests a moderate potential for bioaccumulation.
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the properties of chemicals, including their bioconcentration factor (BCF), based on their molecular structure. The BCF is a measure of the extent of chemical accumulation in an aquatic organism from the water. For esters, QSAR models have been developed to predict their aquatic toxicity and other environmental endpoints nih.govresearchgate.net. These models can be used to estimate the BCF of this compound by inputting its structural information and relevant physicochemical properties.
Table 1: Physicochemical Properties Relevant to Bioaccumulation Assessment of this compound and Related Compounds
| Property | Value | Compound | Source |
| Molecular Formula | C12H22O2 | This compound | - |
| Molecular Weight | 198.30 g/mol | (R)-3,7-Dimethyloct-6-enyl acetate | nih.gov |
| LogP (estimated) | 3.8 | (R)-3,7-Dimethyloct-6-enyl acetate | nih.gov |
Note: Data for the specific isomer this compound is limited; therefore, data for a closely related isomer is presented.
Environmental Distribution Modeling
Environmental distribution models, such as fugacity models, are used to predict how a chemical will partition among different environmental compartments, including air, water, soil, and sediment. These models utilize the physicochemical properties of a substance to estimate its likely environmental concentrations.
The environmental distribution of this compound will be influenced by its volatility, water solubility, and its tendency to sorb to soil and sediment. As a fragrance ingredient, it is expected to be released into the environment through various pathways, including volatilization from personal care products and disposal into wastewater researchgate.netresearchgate.net.
Key parameters used in these models include:
Vapor Pressure: This determines the likelihood of the compound to be present in the atmosphere.
Water Solubility: This affects its concentration in aquatic environments.
Octanol-Water Partition Coefficient (Log Kow): This indicates its tendency to partition into organic matter in soil and sediment, as well as into aquatic organisms.
Henry's Law Constant: This describes the partitioning between air and water.
While specific experimental data for all these parameters for this compound are scarce, values for related fragrance esters can be used to inform the models. For instance, the vapor pressure of the related compound 3,7-dimethylocta-2,6-dien-1-yl acetate is reported as 0.07 mm Hg at 20 °C, indicating a moderate volatility . Due to its ester functional group, this compound is susceptible to hydrolysis, which is the breakdown of the compound in the presence of water scentjourner.com. This degradation process would limit its persistence in aquatic environments.
Table 2: Physicochemical Properties Relevant to Environmental Distribution Modeling of this compound and Related Compounds
| Property | Value | Compound | Source |
| Molecular Formula | C12H22O2 | This compound | - |
| Boiling Point | 236-242°C | 3,7-dimethylocta-2,6-dien-1-yl acetate | |
| Vapor Pressure | 0.07 mm Hg (20 °C) | 3,7-dimethylocta-2,6-dien-1-yl acetate | |
| LogP (estimated) | 3.8 | (R)-3,7-Dimethyloct-6-enyl acetate | nih.gov |
Note: Data for the specific isomer this compound is limited; therefore, data for a closely related isomer is presented.
Based on these properties, environmental distribution modeling would likely predict that this compound, upon release, would partition between the air and water compartments. Its moderate log Kow suggests it would also have an affinity for soil organic matter and sediment. However, its susceptibility to degradation processes like hydrolysis would likely prevent significant long-term accumulation in any single environmental compartment.
Future Research Directions and Unexplored Avenues
Discovery of Novel Biological and Ecological Roles of 3,7-Dimethyloct-2-enyl Acetate (B1210297)
While the biological and ecological functions of 3,7-dimethyloct-2-enyl acetate remain uninvestigated, the known activities of its isomers suggest fertile ground for future research. Geranyl acetate, for instance, has demonstrated significant anticancer activity against colon cancer cells by inducing apoptosis, DNA damage, and cell cycle arrest. It is also a known component of essential oils with antimicrobial and anti-inflammatory properties. nih.gov Similarly, citronellyl acetate is recognized for its antinociceptive, pro-apoptotic, fungicidal, and insecticidal effects. researchgate.net
Future research should, therefore, focus on screening this compound for a wide range of biological activities.
Potential Areas of Investigation:
| Research Area | Rationale based on Isomer Activity |
| Anticancer Properties | Geranyl acetate's potent effects on colon cancer cells suggest that this compound could be evaluated against various cancer cell lines. |
| Antimicrobial and Antifungal Activity | The known antimicrobial properties of both geranyl and citronellyl acetates warrant the investigation of this compound against a spectrum of bacteria and fungi. |
| Insecticidal and Repellent Effects | Citronellyl acetate's use as an insect repellent suggests a similar potential for this compound, which could be tested against common pests. |
| Anti-inflammatory and Analgesic Effects | The anti-inflammatory and antinociceptive properties of its isomers indicate that this compound could be a candidate for developing new pain and inflammation therapies. |
Ecologically, many monoterpenoid esters play crucial roles in plant-insect interactions, acting as pheromones, allomones, or kairomones. The specific ecological role of this compound in its natural context, should it be identified in an organism, is a completely unexplored field.
Development of Advanced and Sustainable Synthetic Methodologies for the Compound and its Derivatives
The synthesis of this compound has not been specifically described, but established methods for its isomers can be adapted. Geranyl acetate is commonly synthesized through the esterification of geraniol (B1671447) with acetic acid or acetic anhydride (B1165640). mdpi.com Research in this area is moving towards more sustainable and efficient methods.
Future synthetic research for this compound should prioritize green chemistry principles. This includes the use of solid acid catalysts, enzymatic synthesis, and solvent-free reaction conditions to minimize environmental impact and improve atom economy. The development of continuous flow processes could also offer advantages in terms of scalability and safety.
In-depth Mechanistic Studies of Bioactivity and Receptor Interactions
Should this compound be found to possess significant biological activity, the next logical step would be to elucidate its mechanism of action. For its isomers, some mechanistic insights already exist. For example, the antinociceptive effect of citronellyl acetate is thought to be mediated by TRP and ASIC channels. nih.gov The anticancer effects of geranyl acetate have been linked to the induction of apoptosis through the modulation of Bax and Bcl-2 proteins. researchgate.net
Future mechanistic studies on this compound would involve identifying its cellular and molecular targets. This could include a range of techniques from molecular docking studies to in-depth cellular and animal model experiments to understand its interaction with specific receptors, enzymes, and signaling pathways.
Exploration of Chemoenzymatic and Biotechnological Approaches for Production
Biocatalysis represents a promising avenue for the sustainable production of monoterpenoid esters. Lipases are commonly used for the enzymatic synthesis of geranyl acetate, often in solvent-free systems, which is environmentally advantageous. ias.ac.in Various immobilized lipases have been shown to be effective, allowing for easier catalyst recovery and reuse.
For this compound, future research could focus on screening a diverse range of lipases and esterases for their ability to catalyze its formation. Optimization of reaction conditions, such as temperature, substrate molar ratio, and enzyme loading, will be crucial for maximizing yield and efficiency. mdpi.com Furthermore, the use of microbial fermentation to produce the precursor alcohol, followed by enzymatic esterification, could provide a fully biotechnological route to the compound.
Computational Design and Synthesis of New Derivatives with Enhanced or Targeted Biological Functions
Once the structure-activity relationships of this compound are better understood, computational tools can be employed to design novel derivatives with improved properties. Molecular docking and dynamics simulations, for instance, can predict the binding affinity of new analogs to specific biological targets. nih.gov
This in silico approach can guide the synthesis of a focused library of derivatives, which can then be evaluated for enhanced or more targeted biological activities. For example, modifications to the alkyl chain or the acetate group could be explored to improve potency or selectivity for a particular receptor or enzyme.
Comprehensive Studies on Environmental Transformation Products and Their Ecological Impact
The environmental fate of this compound is currently unknown. Research on its isomers and other monoterpenoids indicates that they can undergo various transformations in the environment, including biodegradation by microorganisms and abiotic degradation processes. For example, Pseudomonas species are known to degrade citronellyl acetate. The degradation often begins with hydrolysis of the ester bond to form the corresponding alcohol.
A crucial area for future research will be to identify the transformation products of this compound under various environmental conditions (e.g., in soil, water, and air). The ecological impact of these degradation products should then be assessed, as they may have their own biological activities and environmental persistence. Understanding the complete lifecycle of the compound is essential for a thorough environmental risk assessment.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,7-dimethyloct-2-enyl acetate, and how can reaction efficiency be quantified?
- Methodology : The compound can be synthesized via esterification of 3,7-dimethyloct-2-enol with acetic anhydride or acetyl chloride under acid catalysis. Reaction efficiency is quantified using gas chromatography (GC) or HPLC to monitor conversion rates and purity. Kinetic studies (e.g., varying catalyst concentration or temperature) help optimize yields. For stereochemical control in the alkene moiety (e.g., Z/E isomerism), asymmetric catalysis or chiral auxiliaries may be required .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- NMR : H and C NMR can confirm the acetate group (δ ~2.0 ppm for CHCOO) and alkene protons (δ ~5.0–5.5 ppm). DEPT and COSY spectra resolve branching in the dimethyloctenyl chain.
- IR : Strong absorption at ~1740 cm (C=O stretch) and ~1240 cm (C-O ester).
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 198 for [M+H]) and fragmentation patterns validate the structure .
Q. How can impurities in this compound be identified and removed during purification?
- Methodology : Impurities like unreacted starting materials or oxidation byproducts (e.g., epoxides from alkene oxidation) are removed via column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC. GC-MS or LC-MS identifies impurities, while differential scanning calorimetry (DSC) assesses thermal stability during purification .
Advanced Research Questions
Q. What are the key challenges in resolving stereoisomers of this compound, and how can enantiomeric excess (ee) be measured?
- Methodology : The compound’s alkene geometry (Z/E) and chiral centers (if present) require chiral chromatography (e.g., Chiralcel OD-H column) or enzymatic resolution. Enantiomeric excess is determined via polarimetry or chiral GC using β-cyclodextrin-based stationary phases. Computational modeling (DFT) predicts thermodynamic stability of isomers .
Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature, pH)?
- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines identify degradation pathways. LC-MS monitors hydrolysis of the acetate group or alkene oxidation. Buffered solutions (pH 3.6–5.6, sodium acetate buffer) minimize hydrolysis in aqueous environments .
Q. What advanced analytical techniques can resolve contradictions in reported spectral data for this compound?
- Methodology : Discrepancies in NMR or IR data may arise from solvent effects or isomerism. High-field NMR (≥500 MHz) with cryoprobes enhances resolution. X-ray crystallography (if crystals are obtainable) provides definitive structural validation. Comparative studies with synthetic standards are critical .
Q. How can computational methods predict the compound’s reactivity in novel organic reactions (e.g., cycloadditions or hydrogenation)?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and reaction pathways. Molecular docking studies assess interactions with catalysts (e.g., Pd/C for hydrogenation). Experimental validation via in situ FTIR or Raman spectroscopy tracks reaction progress .
Q. What environmental factors influence the compound’s behavior in ecological or biochemical studies?
- Methodology : Biodegradation assays (OECD 301F) quantify microbial breakdown. Octanol-water partition coefficients (log P) predict bioaccumulation potential. Toxicity is assessed via Daphnia magna or algal growth inhibition tests. Metabolite profiling (e.g., LC-QTOF-MS) identifies transformation products .
Data Contradiction Analysis
- Example : Conflicting reports on the compound’s boiling point or solubility may arise from isomerism or measurement conditions (e.g., reduced pressure vs. ambient). Validate using standardized protocols (e.g., ASTM D86 for boiling points) and report experimental parameters explicitly .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
